3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound belonging to the class of tropane alkaloids. It is known for its potent inhibitory effects on the dopamine transporter and is commonly used in the treatment of Parkinson’s disease and other movement disorders. This compound is also utilized in the synthesis of oxazolidinone-fluoroquinolone hybrids, which exhibit antibacterial activities .
Mechanism of Action
Target of Action
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Result of Action
The result of the action of this compound is likely the inhibition of viral replication, given its role in the synthesis of antiviral medications . This would result in a decrease in viral load and potentially the alleviation of symptoms associated with viral infections.
Preparation Methods
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods. One notable approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method is efficient and yields the desired compound in a series of steps starting from bromoacetyl bromide and 3-methyl-2-butenol . Another method includes the use of transition metal catalysis, which has been classified and analyzed for its efficiency in producing 3-azabicyclo[3.1.0]hexane derivatives .
Chemical Reactions Analysis
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s inhibitory effects on the dopamine transporter make it valuable in studying neurotransmitter pathways.
Medicine: It is used in the treatment of Parkinson’s disease and other movement disorders due to its ability to modulate dopamine levels.
Industry: The compound is utilized in the production of antibacterial agents and other pharmaceuticals.
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be compared with other tropane alkaloids, such as:
Cocaine: Both compounds inhibit the dopamine transporter, but this compound is more selective and has fewer side effects.
Benzatropine: Similar in structure and function, benzatropine is also used in the treatment of Parkinson’s disease but has a different side effect profile.
The uniqueness of this compound lies in its specific inhibitory action on the dopamine transporter and its application in both medicinal and industrial fields.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOKHOIEDMSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934353 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-17-2 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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